Cas no 314766-09-1 (2-(2,4-dimethylphenyl)aminoacetohydrazide)

2-(2,4-dimethylphenyl)aminoacetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- Glycine, N-(2,4-dimethylphenyl)-, hydrazide
- 2-((2,4-Dimethylphenyl)amino)acetohydrazide
- AKOS000319498
- CS-0221640
- MFCD02006269
- 2-[(2,4-dimethylphenyl)amino]acetohydrazide (non-preferred name)
- 2-(2,4-dimethylanilino)acetohydrazide
- 2-[(2,4-dimethylphenyl)amino]acetohydrazide
- VS-07602
- EN300-09663
- Z56797490
- Oprea1_090261
- starbld0044541
- BBL024005
- G28370
- Oprea1_369053
- 314766-09-1
- STK092179
- 2-(2,4-dimethylphenyl)aminoacetohydrazide
-
- MDL: MFCD02006269
- Inchi: InChI=1S/C10H15N3O/c1-7-3-4-9(8(2)5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
- InChI Key: HCLZOVCDGZRFKC-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)NCC(=O)NN)C
Computed Properties
- Exact Mass: 193.121512110g/mol
- Monoisotopic Mass: 193.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 67.2Ų
2-(2,4-dimethylphenyl)aminoacetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292310-10g |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 98% | 10g |
¥32367.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292310-2.5g |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 98% | 2.5g |
¥13953.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292310-250mg |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 98% | 250mg |
¥3528.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292310-50mg |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 98% | 50mg |
¥1528.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292310-500mg |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 98% | 500mg |
¥5140.00 | 2024-08-02 | |
Enamine | EN300-09663-0.25g |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 95.0% | 0.25g |
$151.0 | 2025-02-21 | |
Enamine | EN300-09663-10.0g |
2-[(2,4-dimethylphenyl)amino]acetohydrazide |
314766-09-1 | 95.0% | 10.0g |
$1199.0 | 2025-02-21 | |
abcr | AB385030-5 g |
2-[(2,4-Dimethylphenyl)amino]acetohydrazide (non-preferred name); . |
314766-09-1 | 5 g |
€1,312.00 | 2023-07-19 | ||
A2B Chem LLC | AV24669-500mg |
Glycine, N-(2,4-dimethylphenyl)-, hydrazide |
314766-09-1 | 95 | 500mg |
$285.00 | 2024-04-20 | |
1PlusChem | 1P019K0T-10g |
Glycine, N-(2,4-dimethylphenyl)-, hydrazide |
314766-09-1 | 95% | 10g |
$1544.00 | 2024-05-06 |
2-(2,4-dimethylphenyl)aminoacetohydrazide Related Literature
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 2-(2,4-dimethylphenyl)aminoacetohydrazide
Comprehensive Overview of 2-(2,4-dimethylphenyl)aminoacetohydrazide (CAS No. 314766-09-1): Properties, Applications, and Research Insights
2-(2,4-dimethylphenyl)aminoacetohydrazide (CAS No. 314766-09-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This hydrazide derivative, characterized by its 2,4-dimethylphenyl substituent, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The compound's molecular structure, featuring both amino and hydrazide functional groups, enables diverse reactivity patterns, aligning with current trends in small-molecule drug discovery and green chemistry.
In recent years, the demand for high-purity chemical intermediates like 2-(2,4-dimethylphenyl)aminoacetohydrazide has surged, driven by advancements in catalysis research and bioconjugation techniques. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under controlled conditions, addressing common queries about compound degradation and storage protocols. Researchers particularly value its role in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry forums and publications.
The compound's structure-activity relationship (SAR) has been explored in several peer-reviewed studies, with particular focus on its potential as a pharmacophore in enzyme inhibition applications. This aligns with growing public interest in targeted therapies and precision medicine. Notably, its low cytotoxicity profile (as evidenced by in vitro assays) makes it a candidate for further investigation in bioactive molecule design – a frequently searched topic in chemical databases and patent literature.
From an industrial perspective, 314766-09-1 demonstrates excellent compatibility with continuous flow chemistry systems, answering modern manufacturers' needs for process intensification. Its crystalline form allows for straightforward purification via recrystallization, a practical advantage often discussed in process chemistry circles. Recent patent analyses reveal innovative applications in crop protection formulations, coinciding with global discussions about sustainable agriculture.
Environmental considerations surrounding 2-(2,4-dimethylphenyl)aminoacetohydrazide have been addressed through biodegradation studies, showing favorable results in OECD 301 tests. This data responds to increasing regulatory focus on green chemistry metrics and environmental impact assessments. The compound's low bioaccumulation potential further enhances its profile for industrial applications, particularly in regions with stringent chemical regulations.
In analytical chemistry, 314766-09-1 serves as a reference standard for method validation, especially in LC-MS workflows. Laboratories frequently search for reliable analytical reference materials with well-characterized fragmentation patterns, making this compound particularly valuable. Its distinct UV absorption characteristics also facilitate detection in HPLC analysis, addressing common challenges in impurity profiling.
The synthesis of 2-(2,4-dimethylphenyl)aminoacetohydrazide typically involves stepwise functionalization of commercially available precursors, with yields optimized through DoE (Design of Experiments) approaches. This methodology reflects current best practices in process optimization, a trending topic in chemical engineering literature. Scale-up considerations have been documented in several technical reports, providing valuable insights for kilolab production scenarios.
Emerging research suggests potential applications of this compound in material science, particularly as a building block for functional polymers. Its ability to participate in click chemistry reactions makes it interesting for surface modification studies, aligning with nanotechnology advancements. These findings respond to growing interest in multifunctional materials across academic and industrial research communities.
Quality control protocols for CAS 314766-09-1 emphasize comprehensive spectroscopic characterization and residual solvent analysis, addressing pharmaceutical industry requirements for ICH guidelines compliance. The compound's well-defined melting point and solubility profile facilitate its handling in various formulation development processes, a practical consideration frequently discussed in preformulation studies.
As research continues, 2-(2,4-dimethylphenyl)aminoacetohydrazide maintains its relevance in cutting-edge chemical innovation. Its balanced properties – combining synthetic versatility with handling safety – position it as a compound of enduring interest across multiple scientific disciplines. Future directions may explore its potential in catalysis or as a ligand precursor, areas that consistently generate substantial research interest and publication activity.
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